5-(Azidomethyl)-3-tert-butyl-1,2-oxazole
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Overview
Description
5-(Azidomethyl)-3-tert-butyl-1,2-oxazole is an organic compound that features an azido group attached to a methyl group, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole typically involves the reaction of a suitable precursor with sodium azide. One common method is to start with a halomethyl-substituted oxazole and react it with sodium azide in the presence of a solvent like dimethylformamide (DMF) under mild heating conditions . This reaction proceeds via nucleophilic substitution, where the azide ion replaces the halogen atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-3-tert-butyl-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can react with alkynes in a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) iodide as a catalyst with alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
5-(Azidomethyl)-3-tert-butyl-1,2-oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets. The azido group can also release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrene species that can crosslink polymers .
Comparison with Similar Compounds
Similar Compounds
3-(Azidomethyl)heptane: Another azido compound used in similar cycloaddition reactions.
5-[4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole: An azido impurity found in sartan drug substances.
Uniqueness
5-(Azidomethyl)-3-tert-butyl-1,2-oxazole is unique due to its specific structure, which combines an azido group with an oxazole ring. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-(azidomethyl)-3-tert-butyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYLGNCTIKKIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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